DL-Homocysteine thiolactone is classified as a non-proteinogenic sulfur-containing amino acid. It is generated from homocysteine through a process known as error-editing, where homocysteine reacts with itself to form the thiolactone structure. This compound can be found in biological systems, particularly in the liver, kidney, and lens of the eye, where it participates in metabolic pathways involving sulfur amino acids .
The synthesis of DL-homocysteine thiolactone can be achieved through various methods:
DL-Homocysteine thiolactone features a five-membered cyclic structure that includes a thioester functional group. The molecular formula is C₄H₇NO₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The cyclic nature of the compound contributes to its reactivity and ability to participate in various biochemical reactions.
DL-Homocysteine thiolactone is involved in several important chemical reactions:
The mechanism of action of DL-homocysteine thiolactone primarily involves its role as an intermediate in sulfur amino acid metabolism. It participates in:
These pathways are critical for maintaining cellular homeostasis and regulating levels of sulfur-containing amino acids.
DL-Homocysteine thiolactone exhibits several notable physical and chemical properties:
DL-Homocysteine thiolactone has several scientific applications:
The investigation of DL-Homocysteine thiolactone (DL-Hcy TLHC) is rooted in the broader study of homocysteine metabolism, initiated by Vincent du Vigneaud’s isolation of homocysteine from urinary bladder stones in 1933 [10]. However, the cyclic thioester derivative, homocysteine thiolactone, gained significant attention after pathologist Kilmer McCully’s 1969 hypothesis linking elevated homocysteine metabolites to vascular pathology. McCully’s autopsy studies of children with severe hyperhomocysteinemia revealed arteriosclerosis resembling that in elderly adults, suggesting a direct role for homocysteine derivatives in cardiovascular disease pathogenesis [6] [10]. DL-Homocysteine thiolactone was subsequently identified as a distinct molecular entity formed intracellularly when homocysteine undergoes erroneous metabolic editing. Its structural uniqueness—a reactive five-membered thiolactone ring—explains its propensity to modify biological macromolecules, distinguishing it from linear homocysteine in toxicity mechanisms [3] [6]. By the late 20th century, DL-Homocysteine thiolactone hydrochloride became commercially standardized (CAS 6038-19-3) as a research tool for probing hyperhomocysteinemia-related pathologies [5] [9].
DL-Homocysteine thiolactone hydrochloride (chemical formula: C₄H₈ClNOS; molecular weight: 153.63 g/mol) is a racemic crystalline solid with a melting point of 202°C (with decomposition) [5] [9]. Its core structure comprises a strained five-membered thiolactone ring formed by intramolecular condensation between the carboxyl group and the thiol group of homocysteine. This ring system imposes significant electrophilic character at the carbonyl carbon, rendering it highly reactive toward nucleophiles (e.g., primary amines). The hydrochloride salt form enhances stability and solubility in polar solvents like dimethyl sulfoxide (50 mg/mL) [9]. Key spectroscopic and reactivity features include:
Table 1: Structural and Physicochemical Properties of DL-Homocysteine Thiolactone Hydrochloride
Property | Description |
---|---|
Systematic Name | DL-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride |
SMILES | O=C1C(N)CCS1.Cl |
Ring Strain | High (due to 90° bond angles in 5-membered ring) |
Electrophilic Site | Carbonyl carbon (C1) |
Hydrolysis Sensitivity | Alkaline conditions cleave thiolactone ring to linear homocysteine |
Solid-State Stability | Hygroscopic; requires moisture-free storage at 4°C |
This reactivity underpins its biological behavior, particularly N-homocysteinylation of lysine residues in proteins [3] [6]. Nuclear magnetic resonance studies confirm proton environments consistent with the thiolactone ring: the α-proton adjacent to the amine group resonates at δ 4.8–5.2 ppm, while methylene protons exhibit distinct coupling patterns [5].
DL-Homocysteine thiolactone is not a natural metabolic intermediate but arises predominantly from an error-correction pathway during protein biosynthesis. When homocysteine (a structural analog of methionine) is incorrectly selected by methionyl-transfer ribonucleic acid synthetase, it forms homocysteinyl-adenylate. This activated intermediate cyclizes spontaneously to release homocysteine thiolactone, preventing translational incorporation of homocysteine into proteins [3] [6]. This editing function occurs universally across organisms, consuming ~10% of cellular homocysteine flux under physiological conditions [6].
Once formed, homocysteine thiolactone enters several metabolic fates:
Table 2: Key Enzymes in Homocysteine Thiolactone Detoxification
Enzyme | Location | Function | Catalytic Efficiency |
---|---|---|---|
Paraoxonase 1 (PON1) | Serum | Calcium-dependent lactonase/hydrolase | Substrate-specific |
Bleomycin Hydrolase | Cytoplasm | Cysteine protease-mediated hydrolysis | pH-dependent |
Human Carboxylesterase 1 (hCES1) | Liver cytosol | Hydrolysis via catalytic triad (Ser-His-Glu) | High (kcat/KM = 18.7 min⁻¹μM⁻¹) |
Reduced in variants E220G/G143E |
Genetic variants of detoxifying enzymes influence disease susceptibility. For example, hCES1 variants E220G and G143E exhibit 7.3-fold and 13.2-fold reduced hydrolysis rates toward homocysteine thiolactone, potentially increasing cardiovascular risk in carriers [4]. Within sulfur amino acid networks, homocysteine thiolactone diverts homocysteine from remethylation (to methionine) or transsulfuration (to cysteine), indirectly modulating cellular redox balance and methylation potential [6] [10]. Its accumulation is thus a biomarker of impaired homocysteine flux and a direct mediator of tissue damage in hyperhomocysteinemia [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7